

(3-Bromophenyl)diphenylphosphine oxide: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Bromophenyl)diphenylphosphine oxide
Cat. No.:	B1380472

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **(3-Bromophenyl)diphenylphosphine oxide**, a key reagent and building block in modern organic and materials chemistry. We will delve into its fundamental chemical properties, established synthetic protocols, detailed spectroscopic characterization, and significant applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile compound.

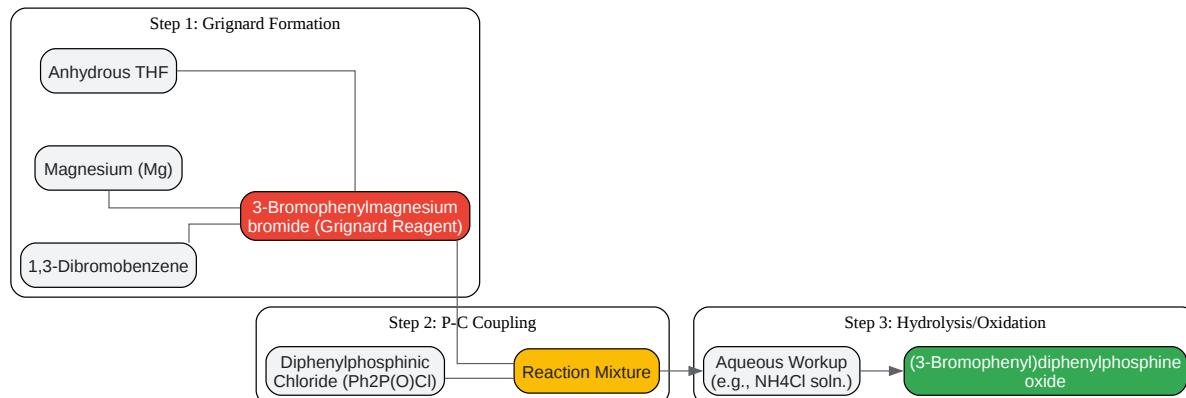
Chemical Identity and Physicochemical Properties

(3-Bromophenyl)diphenylphosphine oxide is a solid, crystalline organophosphorus compound. The presence of the phosphine oxide group, two phenyl rings, and a bromo-substituted phenyl ring imparts a unique combination of steric bulk, electronic properties, and reactive sites. Its core identity is defined by the following characteristics.

The molecular formula for **(3-Bromophenyl)diphenylphosphine oxide** is C₁₈H₁₄BrOP[1][2][3][4].

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₄ BrOP	[1][4]
Molecular Weight	357.19 g/mol	[1][2][3]
IUPAC Name	(3-bromophenyl) (diphenyl)phosphane oxide	[1][2][4]
CAS Number	10212-04-1	[1][2]
PubChem CID	85529707	[1][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	95 °C	[1][4]
SMILES	<chem>C1=CC=C(C=C1)P(=O)(=O)c2ccccc2C3=CC=C(C=C3)Br</chem>	[1][3][4]


Synthesis and Purification

The synthesis of aryl diphenylphosphine oxides can be achieved through several established methods, each with distinct advantages.[5][6][7] Common strategies include the oxidation of the corresponding phosphine, transition metal-catalyzed coupling reactions (e.g., Hirao reaction), or the reaction of chlorodiphenylphosphine with a suitable Grignard reagent followed by oxidation.[5][6][7][8]

A prevalent and reliable laboratory-scale synthesis involves the Grignard reaction. This approach offers high yields and is amenable to various substrates.

2.1. Synthetic Workflow: Grignard-Based Approach

The causality behind this workflow is straightforward: 1,3-dibromobenzene is selectively mono-metallated to form a Grignard reagent. This nucleophilic organometallic species then attacks the electrophilic phosphorus center of diphenylphosphinic chloride. The subsequent oxidation step, often occurring during aqueous workup, yields the final phosphine oxide product.

[Click to download full resolution via product page](#)

Caption: Grignard-based synthesis of **(3-Bromophenyl)diphenylphosphine oxide**.

2.2. Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

- Apparatus Setup: A three-necked, oven-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
- Grignard Reagent Formation: A solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated (indicated by heat evolution and disappearance of the iodine color) and gently refluxed until most of the magnesium is consumed. The mixture is then cooled to 0 °C.

- Scientific Rationale: Anhydrous THF is crucial as Grignard reagents are highly reactive with protic solvents like water. The iodine crystal helps to activate the magnesium surface.
- Phosphinylation: A solution of diphenylphosphinic chloride ($\text{Ph}_2\text{P}(\text{O})\text{Cl}$) (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard reagent solution, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
- Scientific Rationale: The dropwise addition at low temperature controls the exothermic reaction between the highly nucleophilic Grignard reagent and the electrophilic phosphorus center.
- Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl). The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane or ethyl acetate.
- Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

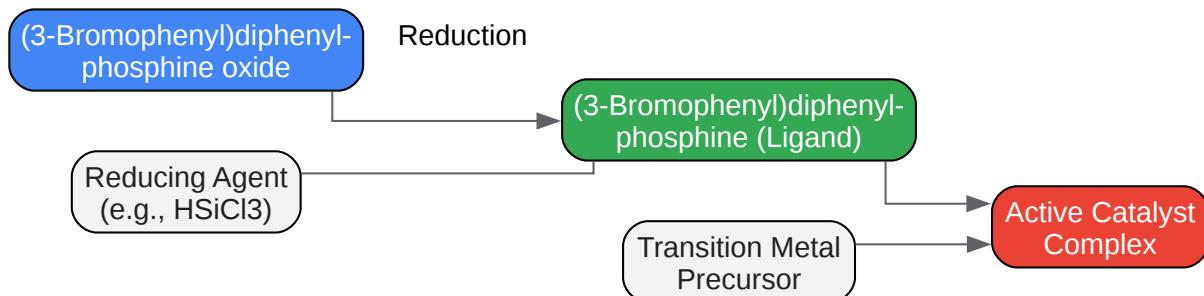
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features in NMR and IR spectroscopy provide a unique "fingerprint" for **(3-Bromophenyl)diphenylphosphine oxide**.

Table 2: Representative Spectroscopic Data

Technique	Observation	Interpretation
³¹ P NMR	A single resonance typically observed around δ 29-33 ppm.	This chemical shift is characteristic of a triarylphosphine oxide. The exact position can be influenced by the solvent and concentration.
¹ H NMR	Complex multiplets in the aromatic region (δ ~7.2-8.0 ppm).	Signals correspond to the protons on the two unsubstituted phenyl rings and the brominated phenyl ring. Protons ortho to the phosphorus atom often show coupling to the ³¹ P nucleus.
¹³ C NMR	Multiple signals in the aromatic region (δ ~120-140 ppm).	Signals correspond to the 18 carbon atoms in the aromatic rings. Carbons directly bonded to phosphorus will exhibit a large C-P coupling constant (J_{C-P}).
FT-IR	Strong absorption band around 1180-1200 cm^{-1} .	This intense band is characteristic of the P=O stretching vibration, a definitive marker for the phosphine oxide functional group.

Applications in Research and Development


Aryldiphenylphosphine oxides are not merely synthetic endpoints; they are valuable precursors and intermediates in a variety of chemical transformations.[\[5\]](#)[\[6\]](#)[\[7\]](#)

4.1. Precursor to Phosphine Ligands

The most common application is the reduction of the phosphine oxide to the corresponding phosphine. The resulting (3-bromophenyl)diphenylphosphine is a valuable ligand in transition-

metal catalysis. The bromine atom serves as a reactive handle for further functionalization, allowing for the synthesis of more complex ligand architectures.

- **Deoxygenation Rationale:** Strong reducing agents like hydrosilanes (e.g., trichlorosilane) are typically required to cleave the strong P=O bond, reflecting its high thermodynamic stability.

[Click to download full resolution via product page](#)

Caption: Conversion of the phosphine oxide to a phosphine ligand for catalysis.

4.2. Intermediate in Cross-Coupling Reactions

The C-Br bond on the molecule can participate directly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the direct incorporation of the diphenylphosphine oxide moiety into larger, more complex molecular frameworks. This is particularly useful in the synthesis of materials for optoelectronics (e.g., OLEDs) and pharmaceuticals.[5]

4.3. Flame Retardants

Organophosphorus compounds, including phosphine oxides, are known for their flame-retardant properties.[9] They can be incorporated into polymer matrices to enhance their fire resistance, making them relevant in materials science applications.[9]

Safety and Handling

(3-Bromophenyl)diphenylphosphine oxide is an irritant. It is known to cause skin and serious eye irritation.[2]

- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Bromophenyl)diphenylphosphine Oxide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. (3-Bromophenyl)diphenylphosphine oxide | 10212-04-1 [sigmaaldrich.com]
- 3. 10212-04-1 | (3-Bromophenyl)diphenylphosphine oxide - AiFChem [aifchem.com]
- 4. (3-Bromophenyl)diphenylphosphine Oxide 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(3-Bromophenyl)diphenylphosphine oxide: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1380472#3-bromophenyl-diphenylphosphine-oxide-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com